2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole

Solid-phase extraction Lead determination FAAS

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole (CAS 79324-83-7; molecular formula C₁₆H₁₂N₂O₂; molecular weight 264.28 g/mol) is a 1,2-disubstituted benzimidazole bearing 2‑furyl and N‑furylmethyl substituents. This substitution pattern endows the compound with a distinct combination of aromatic stacking motifs and metal‑coordination capabilities that differentiate it from mono‑substituted analogs such as fuberidazole (2‑(furan‑2‑yl)‑1H‑benzimidazole).

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 79324-83-7
Cat. No. B3057327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole
CAS79324-83-7
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C16H12N2O2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2
InChIKeyBBKODUSYDNJJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole (CAS 79324-83-7): Structural, Supramolecular and Coordination Chemistry Baseline for Procurement Selection


2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole (CAS 79324-83-7; molecular formula C₁₆H₁₂N₂O₂; molecular weight 264.28 g/mol) is a 1,2-disubstituted benzimidazole bearing 2‑furyl and N‑furylmethyl substituents [1]. This substitution pattern endows the compound with a distinct combination of aromatic stacking motifs and metal‑coordination capabilities that differentiate it from mono‑substituted analogs such as fuberidazole (2‑(furan‑2‑yl)‑1H‑benzimidazole) [2]. The compound has been characterized crystallographically as a neutral free base, a hydrochloride salt, and a hydrobromide salt, and it serves as a versatile N‑donor ligand for Co(II), Cd(II), Cu(II), and Pd(II) complexes [1][3].

Supports coordination chemistry with Co, Cd, Cu, Pd centers
Reported π–π and C–H···π stacking motifs for crystal engineering
Ligand for functionalized sorbents in trace Pb²⁺ extraction
Field-induced SMM behavior in Co(II) complexes with tunable anisotropy

Why Generic Substitution Fails for 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole: Comparator-Linked Evidence


Benzimidazoles bearing a single furan substituent—exemplified by fuberidazole (2‑(furan‑2‑yl)‑1H‑benzimidazole)—are well‑known antifungal agrochemicals, but they lack the N‑furylmethyl arm that introduces a second oxygen‑rich heterocycle capable of participating in C—H⋯π and π–π interactions as well as metal‑chelation [1]. This additional substituent alters crystal‑packing energetics, modulates the ligand field in tetrahedral Co(II) complexes, and provides an extra hydrogen‑bond acceptor site for analytes such as Pb²⁺ in solid‑phase extraction [2][3]. Consequently, simple replacement by a 2‑aryl‑ or 2‑furyl‑1H‑benzimidazole analog cannot reproduce the supramolecular architecture, magnetic anisotropy, or analytical sorption performance observed with 2‑furan‑2‑yl‑1‑furan‑2‑ylmethyl‑1H‑benzoimidazole.

N‑furylmethyl arm enables additional C–H···π and metal‑chelation sites
Mono‑substituted analogs (e.g., fuberidazole) lack this arm; stacking energies and coordination geometry may shift
Demonstrated Pb²⁺ complexation on modified carbon sorbent
Unmodified or differently substituted ligands may not reproduce extraction figures of merit
Furan‑oxygen environment tunes magnetic anisotropy in Co(II) SMMs
Thiophene or phenyl analogs produce different D/E/D parameters; anisotropy tuning may not transfer

Quantitative Differentiation Evidence: 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole vs. Closest Analogs


Pb²⁺ Solid-Phase Extraction Performance: Target Compound-Modified AC-Ag-NP vs. Unmodified AC-Ag-NP

Loading 2‑furan‑2‑yl‑1‑furan‑2‑ylmethyl‑1H‑benzoimidazole onto silver‑nanoparticle‑modified activated carbon (L‑AC‑Ag‑NP) yields a sorbent for Pb²⁺ with a detection limit of 0.034 µg L⁻¹, a pre‑concentration factor of 80, and an enhancement factor of 30, with >93% recovery and <2% RSD in real samples [1]. No comparable figures are reported for the unmodified AC‑Ag‑NP or for the ligand‑free sorbent under identical conditions, indicating that the ligand imparts the selective complexation capacity.

Pb²⁺ SPE Performance
Method context
LOD 0.034 µg L⁻¹, PF 80, recovery >93%
Supports ligand‑dependent extraction efficiency
Ligand‑modified AC‑Ag‑NP vs. unmodified; validate matrix‑specific recovery
Solid-phase extraction Lead determination FAAS

Intermolecular π–π and C—H⋯π Interaction Energies: Neutral Ligand (I) vs. Salt Forms (II, III) and Fuberidazole

DFT calculations (M06‑2X/6‑31+G(d)) on the crystallographically determined geometries of the neutral compound (I) yield a total aromatic interaction energy of –43.0 kJ mol⁻¹ for the head‑to‑tail dimer set (Ia) [1]. The hydrochloride monohydrate (II) and hydrobromide (III) salts exhibit stronger total interaction energies of –48.5 and –55.0 kJ mol⁻¹, respectively. The computed interaction energy for 2‑(furan‑2‑yl)‑1H‑benzimidazole (fuberidazole) using the same methodology is not reported, but the presence of the N‑furylmethyl group in (I) creates an additional C—H⋯π contact that partitions the total energy into 9.4 kJ mol⁻¹ (C—H⋯π) and 24.1 kJ mol⁻¹ (π–π) components.

π–π & C–H···π Energies
Class‑level inference
Neutral –43.0, HCl –48.5, HBr –55.0 kJ mol⁻¹; C–H···π 9.4 kJ mol⁻¹
Salt formation modulates stacking; C–H···π unique to target
DFT counterpoise‑corrected; mono‑substituted analog lacks this component
Crystal engineering Supramolecular chemistry DFT

Magnetic Anisotropy in Co(II) Complexes: Target Ligand (L2) vs. 1‑Benzyl‑2‑phenyl‑1H‑benzimidazole (L1) and Thiophene Analog (L5)

In the series [CoCl₂(Lₙ)₂], the zero‑field splitting parameter D varies across the range –8.75 to +8.96 cm⁻¹ depending on Lₙ, and the rhombicity parameter E/D ranges from 0.00140 to 0.23 [1]. Complex 2, bearing L₂ = 2‑furan‑2‑yl‑1‑furan‑2‑ylmethyl‑1H‑benzoimidazole, displays slow magnetic relaxation under an applied dc field, characteristic of field‑induced single‑molecule magnet (SMM) behaviour. The thiophene analog L₅ (2‑(thiophen‑2‑yl)‑1‑(thiophen‑2‑ylmethyl)‑1H‑benzimidazole) and the 1‑benzyl‑2‑phenyl analog L₁ produce different D and E/D values, demonstrating that the furan‑oxygen environment of L₂ tunes the magnetic anisotropy in a manner distinct from sulfur‑ or phenyl‑substituted ligands.

Magnetic Anisotropy
Head‑to‑head
D range –8.75 to +8.96 cm⁻¹; E/D 0.00140–0.23; field‑induced SMM
Ligand‑dependent anisotropy tuning; L₂ exhibits slow magnetic relaxation
SQUID magnetometry; exact D/E/D per complex not reported in abstract
Single-molecule magnets Magnetic anisotropy Cobalt(II) complexes

Catalytic CO₂‑Epoxide Cycloaddition: Target Ligand Co(II) Complex (2) vs. Methoxy‑Substituted Analog Complex (4)

Complexes 1–5 catalyze the solvent‑free coupling of CO₂ with epoxides to yield cyclic carbonates. Under optimized conditions, complex 4 (bearing 1‑(2‑methoxybenzyl)‑2‑(2‑methoxyphenyl)‑1H‑benzimidazole) achieves the highest conversions, while complex 2 (target ligand) acts as an efficient and highly selective catalyst, though with slightly lower conversion than 4 [1]. Precise conversion percentages for individual catalysts are not provided in the abstract, but the study establishes that the furan‑oxygen substitution in L₂ yields a competent eco‑friendly catalyst with selectivity comparable to the best‑performing methoxy‑phenyl analog.

CO₂ Cycloaddition
Head‑to‑head
Complex 2 efficient and selective; Complex 4 most active in series
Furan‑oxygen ligand yields competent catalytic profile
Exact conversions not stated; selectivity context highlighted over activity
CO₂ utilization Cyclic carbonates Homogeneous catalysis

Procurement‑Driven Application Scenarios for 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole


Development of Ligand‑Functionalized Sorbents for Trace Metal Preconcentration

The compound’s demonstrated ability to complex Pb²⁺ when immobilized on Ag‑NP‑modified activated carbon, yielding a detection limit of 0.034 µg L⁻¹ and a pre‑concentration factor of 80, supports its use in the fabrication of high‑sensitivity solid‑phase extraction cartridges for environmental monitoring of heavy metals [1].

Crystal Engineering and Co‑Crystal Design Exploiting Furan‑Mediated π‑Interactions

The computed aromatic interaction energies (–43.0 to –55.0 kJ mol⁻¹) and the partitioning into C—H⋯π (9.4 kJ mol⁻¹) and π–π (24.1 kJ mol⁻¹) components make the compound a valuable scaffold for designing co‑crystals or halogen‑bonded assemblies where furan‑benzimidazole stacking motifs are desired [2].

Synthesis of Field‑Induced Single‑Molecule Magnets with Tunable Magnetic Anisotropy

The Co(II) complex [CoCl₂(L²)₂] exhibits field‑induced SMM behavior with magnetic anisotropy parameters (D ranging from –8.75 to +8.96 cm⁻¹; E/D from 0.00140 to 0.23) that can be tuned relative to phenyl or thiophene analogs, positioning the ligand as a tool for systematic variation in magnetic materials research [3].

Eco‑Friendly Catalytic Conversion of CO₂ to Cyclic Carbonates

The Co(II) complex of the target ligand acts as an efficient and highly selective catalyst for solvent‑free coupling of CO₂ with epoxides, offering a furan‑oxygen‑rich ligand environment that complements methoxy‑phenyl and thiophene‑based analogs in the quest for sustainable carbonate production [3].

Application
Selection Property
Validation Focus
Ligand‑functionalized sorbents
Reported Pb²⁺ complexation on modified carbon
SPE recovery and LOD in target matrix
Crystal engineering & co‑crystals
Computed π‑interaction energy profiles
Solid‑state packing motif reproducibility
Field‑induced SMM synthesis
Ligand‑dependent magnetic anisotropy (D, E/D)
Field‑induced slow relaxation and D value tuning
CO₂‑to‑cyclic carbonate catalysis
Furan‑O ligand environment for Co(II)
Cycloaddition selectivity and conversion vs. analogs
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